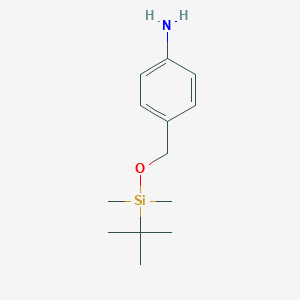

4-((Tert-butyldimethylsilyloxy)methyl)aniline

説明

特性

IUPAC Name |

4-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUUHAORVPRPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454347 | |

| Record name | 4-aminobenzyloxy-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131230-76-7 | |

| Record name | 4-aminobenzyloxy-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-((tert-Butyldimethylsilyloxy)methyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-((tert-butyldimethylsilyloxy)methyl)aniline, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The presence of a silyl-protected hydroxyl group and a nucleophilic aniline moiety makes this compound a versatile building block. This document details the primary synthetic route, an alternative pathway, and the necessary experimental protocols.

Introduction

This compound is an aromatic amine containing a primary alcohol functional group protected as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group offers robust protection under a variety of reaction conditions, yet it can be selectively removed when needed, making it an ideal protecting group in multi-step syntheses. The aniline functional group serves as a key handle for a wide range of chemical transformations, including amide bond formation, N-alkylation, and the formation of nitrogen-containing heterocycles.

Synthetic Pathways

There are two primary synthetic strategies for the preparation of this compound. The most direct and common approach involves the selective silylation of the hydroxyl group of 4-aminobenzyl alcohol. An alternative route begins with the silylation of 4-nitrobenzyl alcohol, followed by the reduction of the nitro group to an amine.

Primary Synthetic Route: Silylation of 4-Aminobenzyl Alcohol

The preferred method for synthesizing this compound is the direct silylation of commercially available 4-aminobenzyl alcohol. This reaction selectively protects the primary alcohol in the presence of the aniline.

Reaction Scheme:

This reaction is typically carried out in an aprotic polar solvent such as N,N-dimethylformamide (DMF) with a base, most commonly imidazole, to neutralize the hydrochloric acid byproduct.

Alternative Synthetic Route: Silylation and Reduction

An alternative pathway involves the silylation of 4-nitrobenzyl alcohol, followed by the reduction of the nitro group. This route can be advantageous if the starting material, 4-nitrobenzyl alcohol, is more readily available or if reaction conditions for the silylation of 4-aminobenzyl alcohol prove problematic.

Reaction Scheme:

Step 1: Silylation of 4-Nitrobenzyl Alcohol

Step 2: Reduction of the Nitro Group

The reduction of the nitro group can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Protocol for the Silylation of 4-Aminobenzyl Alcohol

This protocol is adapted from established procedures for the TBDMS protection of alcohols.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Aminobenzyl alcohol | 123.15 | 10.0 | 1.23 g |

| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 150.72 | 12.0 | 1.81 g |

| Imidazole | 68.08 | 25.0 | 1.70 g |

| N,N-Dimethylformamide (DMF), anhydrous | - | - | 20 mL |

| Diethyl ether | - | - | As needed |

| Saturated aqueous sodium bicarbonate | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous magnesium sulfate | - | - | As needed |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminobenzyl alcohol (1.23 g, 10.0 mmol) and imidazole (1.70 g, 25.0 mmol).

-

Add anhydrous N,N-dimethylformamide (20 mL) to the flask and stir the mixture until all solids have dissolved.

-

Add tert-butyldimethylsilyl chloride (1.81 g, 12.0 mmol) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to 40-50 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield:

Yields for this specific reaction are not widely reported in the literature, but based on similar silylations of primary alcohols, a yield in the range of 70-90% can be expected after purification.

Data Presentation

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₂₃NOSi |

| Molecular Weight | 237.42 g/mol |

| Appearance | Solid or semi-solid |

| Boiling Point | ~305 °C at 760 mmHg |

| Storage Temperature | 2-8 °C, under inert atmosphere |

Typical Characterization Data (Predicted):

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~7.1 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~4.6 (s, 2H, Ar-CH₂), ~3.6 (br s, 2H, NH₂), ~0.9 (s, 9H, C(CH₃)₃), ~0.1 (s, 6H, Si(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~145, ~128, ~127, ~115, ~65 (Ar-CH₂), ~26 (C(CH₃)₃), ~18 (C(CH₃)₃), ~-5 (Si(CH₃)₂) |

| Mass Spec (ESI) | m/z = 238.16 [M+H]⁺ |

Mandatory Visualizations

Signaling Pathway Diagram

Not applicable for this topic.

Experimental Workflow

The following diagram illustrates the key steps in the primary synthetic route for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product in the two synthetic pathways.

Caption: Synthetic pathways to this compound.

An In-Depth Technical Guide to 4-((tert-butyldimethylsilyloxy)methyl)aniline: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-((tert-butyldimethylsilyloxy)methyl)aniline, a versatile intermediate in organic synthesis. This document details its known characteristics, outlines a detailed experimental protocol for its synthesis, and explores its potential applications in research and drug development, based on the reactivity of its constituent functional groups.

Core Chemical Properties

This compound is a silyl ether derivative of 4-aminobenzyl alcohol. The introduction of the bulky tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the primary alcohol, allowing for selective reactions at the aniline's amino group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 131230-76-7 | [1] |

| Molecular Formula | C₁₃H₂₃NOSi | [1] |

| Molecular Weight | 237.42 g/mol | [1] |

| Boiling Point | 305.0 ± 17.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 138.3 ± 20.9 °C | [1] |

| Physical Form | Solid, semi-solid, or liquid | |

| Melting Point | Not available | [1] |

| pKa | Not available | |

| Solubility | Not explicitly reported, but expected to be soluble in common organic solvents. |

Synthesis

The synthesis of this compound is readily achieved by the selective protection of the primary alcohol of 4-aminobenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl). The use of a suitable base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF) is a common and effective method.[2][3]

Experimental Protocol: Synthesis of this compound

Principle:

This protocol details the N-silylation of the hydroxyl group of 4-aminobenzyl alcohol using TBDMSCl and imidazole in DMF. The imidazole acts as both a base to neutralize the HCl generated and as a catalyst to activate the silyl chloride.[3]

Materials:

-

4-Aminobenzyl alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-aminobenzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

Addition of Silylating Agent: To the stirred solution, add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Extraction and Drying: Separate the organic layer, and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel if necessary.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | * δ ~ 7.0-7.2 ppm (d, 2H): Aromatic protons ortho to the amino group. * δ ~ 6.6-6.8 ppm (d, 2H): Aromatic protons meta to the amino group. * δ ~ 4.6 ppm (s, 2H): Methylene protons (-CH₂-O). * δ ~ 3.6 ppm (br s, 2H): Amino protons (-NH₂). * δ ~ 0.9 ppm (s, 9H): tert-Butyl protons (-C(CH₃)₃). * δ ~ 0.1 ppm (s, 6H): Dimethylsilyl protons (-Si(CH₃)₂). |

| ¹³C NMR | * δ ~ 145-148 ppm: Aromatic carbon attached to the amino group. * δ ~ 128-130 ppm: Aromatic carbons ortho to the amino group. * δ ~ 114-116 ppm: Aromatic carbons meta to the amino group. * δ ~ 125-130 ppm: Aromatic carbon attached to the methylene group. * δ ~ 64-66 ppm: Methylene carbon (-CH₂-O). * δ ~ 25-26 ppm: tert-Butyl methyl carbons (-C(CH₃)₃). * δ ~ 18-19 ppm: tert-Butyl quaternary carbon (-C(CH₃)₃). * δ ~ -4 to -6 ppm: Dimethylsilyl carbons (-Si(CH₃)₂). |

| FT-IR (cm⁻¹) | * ~3450-3300: N-H stretching (doublet for primary amine). * ~3050-3000: Aromatic C-H stretching. * ~2950-2850: Aliphatic C-H stretching (from TBDMS group). * ~1620: N-H bending. * ~1520: Aromatic C=C stretching. * ~1250: Si-C stretching. * ~1100-1000: C-O stretching. * ~840-770: Si-C bending. |

| Mass Spec. | * [M]+: 237. * [M-15]+: 222 (loss of a methyl group). * [M-57]+: 180 (loss of a tert-butyl group). |

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the aniline moiety and the silyl ether. The TBDMS group is stable under basic and neutral conditions but can be readily cleaved under acidic conditions or with fluoride ion sources (e.g., tetra-n-butylammonium fluoride, TBAF), regenerating the primary alcohol.[2][3]

This dual functionality makes it a valuable building block in multi-step organic syntheses. The amino group can undergo a variety of transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a wide range of functional groups.

-

Coupling Reactions: Participation in various cross-coupling reactions to form C-N bonds.

The ability to deprotect the silyl ether at a later stage provides access to bifunctional molecules with both a modified aniline and a primary alcohol.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, its structural motifs are of significant interest in drug discovery.

-

Aniline Derivatives: The aniline scaffold is a common feature in many biologically active compounds, including kinase inhibitors used in cancer therapy.[5] The amino group often serves as a key hydrogen bond donor/acceptor for interaction with protein targets.

-

Silyl Ethers as Prodrugs: Silyl ethers have been explored as acid-sensitive linkers for prodrugs.[6][7] A therapeutic agent containing a hydroxyl group can be masked as a silyl ether, which is stable in the systemic circulation but can be cleaved in the acidic microenvironment of tumors or within cellular lysosomes to release the active drug.[6] The tunable nature of silyl ether cleavage based on the steric and electronic properties of the silicon substituents allows for controlled drug release.[6][7]

-

Drug Delivery Systems: Silyl ether chemistry has been utilized in the design of acid-sensitive biomaterials for drug delivery applications.[7]

The structure of this compound offers the potential to be incorporated into novel therapeutic agents or drug delivery systems. The aniline moiety can be derivatized to target specific biological pathways, while the silyl ether-protected benzyl alcohol can serve as a handle for further modification or as a latent reactive group.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Based on data for similar aniline derivatives, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Store in a cool, dark place under an inert atmosphere.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its dual functionality, combined with the well-established chemistry of anilines and the tunable cleavage of silyl ethers, makes it an attractive building block for the development of complex molecules, including novel therapeutic agents and advanced drug delivery systems. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug development.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-((tert-butyldimethylsilyloxy)methyl)aniline

CAS Number: 131230-76-7

This technical guide provides a comprehensive overview of 4-((tert-butyldimethylsilyloxy)methyl)aniline, a key building block in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications in the development of bioactive molecules.

Physicochemical and Compound Data

This compound is a versatile intermediate, and its properties are summarized below. The tert-butyldimethylsilyl (TBS) ether group serves as a sterically hindered and robust protecting group for the primary alcohol of the (4-aminophenyl)methanol precursor, allowing for selective reactions at the aniline moiety.

| Property | Value | Source |

| CAS Number | 131230-76-7 | [1] |

| Molecular Formula | C₁₃H₂₃NOSi | [1] |

| Molecular Weight | 237.41 g/mol | [1] |

| Boiling Point | 305.0 ± 17.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 138.3 ± 20.9 °C | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 4-nitrobenzyl alcohol. The first step involves the reduction of the nitro group to an amine, yielding (4-aminophenyl)methanol. This intermediate is then protected as its tert-butyldimethylsilyl ether.

Experimental Protocols

Step 1: Synthesis of (4-aminophenyl)methanol

This procedure outlines the reduction of 4-nitrobenzyl alcohol to (4-aminophenyl)methanol.[2]

-

Materials: 4-nitrobenzyl alcohol, methanol, Raney nickel, hydrazine hydrate, ethyl acetate, saturated sodium chloride solution, anhydrous sodium sulfate.

-

Procedure:

-

In a reaction vessel, dissolve 15.3 g (0.1 mol) of 4-nitrobenzyl alcohol in 100 mL of methanol.

-

Add 0.5 g of Raney nickel to the solution.

-

Heat the mixture to 50°C with stirring.

-

Slowly add 33.75 g (0.5 mol) of hydrazine hydrate dropwise.

-

After the addition is complete, increase the temperature to 70°C and reflux the mixture for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter off the Raney nickel catalyst.

-

Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.

-

Dissolve the residue in 150 mL of ethyl acetate and wash the organic layer three times with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation to yield (4-aminophenyl)methanol.

-

Step 2: Synthesis of this compound

This protocol describes the silylation of the benzylic alcohol of (4-aminophenyl)methanol.[3][4]

-

Materials: (4-aminophenyl)methanol, anhydrous dichloromethane (DCM), triethylamine (or imidazole), tert-butyldimethylsilyl chloride (TBDMSCl), deionized water, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve (4-aminophenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 eq) or imidazole (1.2 eq) to the solution.

-

Slowly add a solution of TBDMSCl (1.05 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with deionized water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Synthetic Workflow and Applications in Drug Discovery

While there is limited publicly available information on the direct biological activity of this compound, its primary application is as a crucial intermediate in the synthesis of more complex bioactive molecules and active pharmaceutical ingredients (APIs).[5] The aniline functional group is a common scaffold in medicinal chemistry, known for its ability to form key interactions with biological targets.

The presence of the TBS-protected hydroxymethyl group at the para-position provides a valuable synthetic handle for further molecular elaboration after reactions involving the aniline nitrogen. This strategic protection allows for the selective modification of the aniline core, which is a common approach in the development of kinase inhibitors and other targeted therapies.

Logical Relationship in Synthetic Strategy

The use of this compound in a synthetic route allows for a logical progression of reactions. The robust TBS protecting group is stable to a wide range of reaction conditions that might be employed to modify the aniline functionality, such as acylation, alkylation, or coupling reactions. Once the desired modifications on the aniline nitrogen are complete, the TBS group can be selectively removed under mild acidic conditions (e.g., with TBAF or acetic acid) to unmask the primary alcohol for further derivatization if needed. This protection-deprotection strategy is a cornerstone of modern organic synthesis and is critical in the multi-step synthesis of complex drug molecules.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(tert-Butyldimethylsiloxy)aniline (111359-74-1) for sale [vulcanchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. introduction to products [chemshuttle.com]

Structure Elucidation of 4-((tert-butyldimethylsilyloxy)methyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-((tert-butyldimethylsilyloxy)methyl)aniline, a key intermediate in organic synthesis and drug development. This document details the synthesis, purification, and characterization of the title compound. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), are presented to confirm its chemical structure. Detailed experimental protocols and data analysis are provided to assist researchers in the replication and application of this compound in their work.

Introduction

This compound is a valuable bifunctional molecule that incorporates a protected primary alcohol and a primary aniline. The tert-butyldimethylsilyl (TBDMS) protecting group offers robust stability under a variety of reaction conditions, yet can be readily removed when desired, making this compound a versatile building block in multi-step syntheses. The aniline moiety provides a nucleophilic center and a site for diazotization, enabling a wide range of chemical transformations. This guide focuses on the definitive structural characterization of this compound through modern analytical techniques.

Synthesis and Purification

The synthesis of this compound is achieved through the selective protection of the primary alcohol of 4-aminobenzyl alcohol using tert-butyldimethylsilyl chloride (TBDMSCl).

Synthesis Workflow

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol

To a solution of 4-aminobenzyl alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Structural Elucidation

The structure of the synthesized this compound was confirmed by a combination of spectroscopic methods.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₃NOSi |

| Molecular Weight | 237.42 g/mol |

| Appearance | Yellow liquid |

| CAS Number | 131230-76-7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.11 | Doublet | 2H | Ar-H (ortho to CH₂O) |

| 6.64 | Doublet | 2H | Ar-H (ortho to NH₂) |

| 4.62 | Singlet | 2H | -CH₂ -O- |

| 3.56 | Broad Singlet | 2H | -NH₂ |

| 0.92 | Singlet | 9H | -C(CH₃ )₃ |

| 0.07 | Singlet | 6H | -Si(CH₃ )₂ |

| Spectrum recorded in CDCl₃ at 400 MHz. |

The ¹³C NMR spectrum reveals the number of distinct carbon environments.[1]

| Chemical Shift (δ) ppm | Assignment |

| 145.3 | C -NH₂ (aromatic) |

| 131.5 | C -CH₂O (aromatic) |

| 127.7 | Ar-C H |

| 115.0 | Ar-C H |

| 65.0 | -C H₂-O- |

| 26.0 | -C(C H₃)₃ |

| 18.4 | -C (CH₃)₃ |

| -5.2 | -Si(C H₃)₂ |

| Spectrum recorded in CDCl₃ at 100 MHz.[1] |

Logical Relationship of NMR Data

References

Technical Guide: Solubility Profile of 4-((tert-butyldimethylsilyloxy)methyl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-((tert-butyldimethylsilyloxy)methyl)aniline is a silyl-protected derivative of 4-(aminomethyl)benzyl alcohol, a bifunctional molecule often used as a linker or building block in medicinal chemistry and materials science. The bulky, lipophilic tert-butyldimethylsilyl (TBDMS) protecting group significantly influences the compound's physicochemical properties, most notably its solubility. A thorough understanding of the solubility profile is critical for its effective use in synthetic protocols, formulation for biological assays, and for predicting its behavior in various environments. Poor solubility can impede reaction kinetics, lead to unreliable results in in vitro screening, and pose significant challenges for formulation and in vivo studies.

This technical guide provides a comprehensive framework for determining the aqueous and organic solubility profile of this compound. It outlines detailed experimental protocols for both thermodynamic and kinetic solubility assays and presents a structured approach for data collection and visualization of the experimental workflow.

Physicochemical Properties

A summary of the known physical and chemical properties of the target compound is provided below. These properties are foundational to understanding its solubility characteristics.

| Property | Value | Reference |

| CAS Number | 131230-76-7 | [1][2][3] |

| Molecular Formula | C₁₃H₂₃NOSi | [1] |

| Molecular Weight | 237.41 g/mol | [1] |

| Physical Form | Solid, semi-solid, or liquid/oil | [2][4][5] |

| Boiling Point | 305.0 ± 17.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [2][5] |

Proposed Solubility Determination Workflow

A systematic approach is required to accurately characterize the solubility of a compound. The following workflow outlines the key stages, from initial screening to definitive equilibrium measurements.

Caption: Workflow for determining the solubility profile of a research compound.

Quantitative Data Summary

The following table should be used to summarize the empirically determined solubility data for this compound.

| Solvent System | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Observations |

| Aqueous Buffers | ||||||

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Thermodynamic | |||

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | Thermodynamic | |||

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Thermodynamic | |||

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Thermodynamic | |||

| 0.1 M HCl | ~1.0 | 25 | Kinetic | |||

| 0.1 M NaOH | ~13.0 | 25 | Kinetic | |||

| Organic Solvents | ||||||

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Thermodynamic | |||

| N,N-Dimethylformamide (DMF) | N/A | 25 | Thermodynamic | |||

| Ethanol (EtOH) | N/A | 25 | Thermodynamic | |||

| Acetonitrile (ACN) | N/A | 25 | Thermodynamic | |||

| Dichloromethane (DCM) | N/A | 25 | Thermodynamic | |||

| Ethyl Acetate (EtOAc) | N/A | 25 | Thermodynamic |

Experimental Protocols

Detailed methodologies for determining thermodynamic and kinetic solubility are provided below.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]

Objective: To determine the concentration of this compound in a saturated solution at equilibrium under various conditions.

Materials and Reagents:

-

This compound (solid, >95% purity)

-

Selected aqueous buffers and organic solvents (analytical grade or higher)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

High-speed microcentrifuge

-

Syringe filters (e.g., 0.22 µm PVDF) with low compound binding

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to the vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[6] The time required to reach equilibrium should be confirmed by measuring the concentration at multiple time points until it remains constant.[7]

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[6]

-

Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant using a 0.22 µm syringe filter into a clean vial.[6]

-

Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent for HPLC analysis.

-

Analyze the concentration of the compound in the diluted samples using a validated HPLC-UV method against a standard curve of known concentrations.

-

Perform each experiment in triplicate for each condition to ensure reproducibility.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for early-stage assessment and provides a rapid measure of a compound's solubility upon precipitation from a DMSO stock solution.[1][2][8]

Objective: To rapidly assess the aqueous solubility of this compound under various pH conditions.

Materials and Reagents:

-

This compound

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

Aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0)

-

96-well microplates (clear bottom)

-

Automated liquid handler or multichannel pipette

-

Plate reader capable of nephelometry or UV-Vis absorbance measurement

Procedure:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

-

Dispense the aqueous buffers into the wells of a 96-well plate.

-

Using a liquid handler, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the highest desired concentration (e.g., 200 µM). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize co-solvent effects.

-

The solution is then serially diluted across the microplate to create a range of concentrations.[1]

-

Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity (light scattering) or UV absorbance of each well using a plate reader.[1][9]

-

The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.

-

The data is plotted as turbidity versus compound concentration, and the solubility value is determined from the inflection point of the curve.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility Test | AxisPharm [axispharm.com]

- 3. chem.ws [chem.ws]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. benchchem.com [benchchem.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Stability and Storage of 4-((tert-butyldimethylsilyloxy)methyl)aniline

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the stability and optimal storage conditions for 4-((tert-butyldimethylsilyloxy)methyl)aniline (CAS No. 131230-76-7). Understanding the chemical stability of this bifunctional molecule is critical for its effective use as an intermediate in multi-step syntheses, ensuring the integrity of experimental outcomes and the purity of final products.

Chemical Profile and Inherent Instabilities

This compound incorporates two key functional groups that dictate its stability profile: a tert-butyldimethylsilyl (TBS) ether and a primary aromatic amine (aniline).

-

TBS Ether Moiety : The silicon-oxygen bond is the primary site of reactivity. This group is notably robust compared to smaller silyl ethers (e.g., trimethylsilyl, TMS) due to the steric bulk of the tert-butyl group, which hinders nucleophilic attack.[1] However, it remains susceptible to cleavage under specific conditions.

-

Aniline Moiety : The amino group on the aromatic ring is a site of potential oxidation. Anilines are known to be sensitive to atmospheric oxygen and light, often leading to the formation of colored impurities through complex oxidative coupling and polymerization reactions.[2][3]

The overall stability of the molecule is therefore dependent on protecting it from conditions that promote silyl ether cleavage or aniline oxidation.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, specific storage conditions are required. The following table summarizes the manufacturer's recommendations and key stability liabilities.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration slows the rate of potential hydrolytic and oxidative degradation reactions. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation of the sensitive aniline functional group by atmospheric oxygen.[2] |

| Light Exposure | Keep in a dark place (e.g., amber vial) | Protects the aniline moiety from light-catalyzed oxidation, which can lead to the formation of colored degradation products. |

| Moisture | Store in a tightly-sealed container in a dry environment. | Minimizes the risk of acid- or base-catalyzed hydrolysis of the silyl ether bond. Protic solvents and moisture can facilitate this cleavage.[1] |

| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases, Fluoride Ion Sources. | These substances will actively degrade the molecule. Strong acids and bases cleave the silyl ether,[1] while oxidizing agents attack the aniline group. Fluoride ions readily cleave Si-O bonds.[4] |

Potential Degradation Pathways

The degradation of this compound can be primarily attributed to two distinct pathways: hydrolysis of the silyl ether and oxidation of the aniline ring.

The diagram above illustrates the two primary routes of degradation. The silyl ether can be cleaved by acid or fluoride sources to yield the corresponding alcohol, 4-(hydroxymethyl)aniline.[1][4] Concurrently, the aniline group is susceptible to oxidation by atmospheric oxygen, a process often accelerated by light, leading to a mixture of colored impurities.[2][3]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed.[5][6] The following protocols outline forced degradation and long-term stability studies.

Forced Degradation Study

This study exposes the compound to stress conditions to identify potential degradation products and demonstrate the specificity of the analytical method.[6][7]

Objective: To investigate degradation pathways and validate the stability-indicating nature of the HPLC method.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a non-reactive solvent like acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[7]

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.[7]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[7]

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[7]

-

Photolytic Degradation: Expose the solid compound to a light source compliant with ICH Q1B guidelines. A control sample should be stored in the dark.

-

-

Sample Analysis: At specified time points, withdraw aliquots. For acidic/basic samples, neutralize before dilution. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase and analyze by the developed HPLC method.

Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over an extended period.

Objective: To determine the retest period or shelf life of the compound.

Methodology:

-

Sample Packaging: Store the compound in amber glass vials, purge with argon or nitrogen, and seal tightly.

-

Storage Conditions: Place samples in a stability chamber maintained at the recommended condition (e.g., 5°C ± 3°C).

-

Testing Schedule: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: Analyze the samples for purity and the presence of degradation products using the validated stability-indicating HPLC method. Monitor physical appearance (e.g., color change).

Disclaimer: This document is intended for informational purposes for research and development professionals. All handling and storage of chemical substances should be performed by trained personnel in a laboratory setting, adhering to all relevant safety protocols.

References

A Technical Guide to 4-((tert-butyldimethylsilyloxy)methyl)aniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((tert-butyldimethylsilyloxy)methyl)aniline is a specialized organic compound that serves as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its structure combines an aniline moiety, a common scaffold in medicinal chemistry, with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group. This TBDMS group provides steric hindrance and stability, masking the reactive primary alcohol during synthetic steps targeting other parts of the molecule. This strategic protection is essential in multi-step syntheses, preventing unwanted side reactions and enabling the construction of sophisticated drug candidates, including potent kinase inhibitors. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a detailed synthesis protocol, and its application in drug development workflows.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, facilitating its use in research and development. The compound is typically offered at a purity of 95% or greater. Pricing and availability can vary between suppliers.

| Supplier | CAS Number | Purity | Representative Pricing |

| Shanghai Aladdin Biochemical Technology Co., LTD | 131230-76-7 | 95.0% | ¥1516.0/1g, ¥4856.0/5g[1] |

| Sigma-Aldrich (Ambeed, Inc.) | 131230-76-7 | 95% | $44.85/100mg, $172.50/1g |

| Shanghai Jizhi Biochemical Technology Co., Ltd | 131230-76-7 | 95.0% | ¥1516.0/1g, ¥4856.0/5g[1] |

| Shanghai Nianxing Industrial Co., Ltd | 131230-76-7 | 95.0% | Price by inquiry[1] |

| Shanghai Amole Biotechnology Co., Ltd | 131230-76-7 | 95.0% | Price by inquiry[1] |

Physicochemical and Technical Data

The compound's properties make it suitable for a range of organic synthesis applications. The TBDMS ether is notably stable under basic conditions but can be cleaved under acidic conditions or with fluoride ion sources, allowing for selective deprotection.

| Property | Value | Reference |

| CAS Number | 131230-76-7 | [1] |

| Molecular Formula | C₁₃H₂₃NOSi | [1] |

| Molecular Weight | 237.41 g/mol | [1] |

| Appearance | Solid, semi-solid, or liquid | |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Boiling Point | 305.0 ± 17.0 °C at 760 mmHg | [1] |

| Flash Point | 138.3 ± 20.9 °C | [1] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | |

| IUPAC Name | 4-(((tert-butyldimethylsilyl)oxy)methyl)aniline | |

| InChI Key | WYUUHAORVPRPFB-UHFFFAOYSA-N |

Role in Drug Discovery and Synthesis

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including a wide array of protein kinase inhibitors used in oncology.[2][3][4] The aniline ring system is a versatile pharmacophore that can be readily modified to optimize binding affinity and selectivity for specific biological targets.

However, the aniline functional group itself can be susceptible to metabolic oxidation in the liver, potentially leading to toxic metabolites.[5] Furthermore, the presence of other reactive groups, such as the hydroxymethyl group in the precursor 4-(hydroxymethyl)aniline, necessitates the use of protecting group strategies to achieve controlled, site-selective modifications.

The TBDMS group is an ideal choice for protecting alcohols due to its high stability across a wide range of reaction conditions, yet it can be removed selectively when needed.[6] The use of this compound allows chemists to perform reactions on the aniline nitrogen (e.g., coupling reactions to build the core of a kinase inhibitor) without affecting the hydroxymethyl group. This alcohol can be deprotected later in the synthesis to serve as a handle for introducing solubilizing groups or other functionalities to fine-tune the drug's pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news.umich.edu [news.umich.edu]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-((tert-butyldimethylsilyloxy)methyl)aniline: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((tert-butyldimethylsilyloxy)methyl)aniline, a versatile building block with significant potential in medicinal chemistry and drug development. The strategic placement of a silyl-protected hydroxymethyl group and an amino group on an aromatic scaffold makes this compound a valuable intermediate for the synthesis of complex molecules, particularly in the burgeoning field of antibody-drug conjugates (ADCs). This document details its physicochemical properties, provides a robust synthesis protocol, and explores its application as a key component in the construction of advanced therapeutic agents.

Core Compound Properties

This compound, with the CAS number 131230-76-7, is a stable, readily handleable solid or semi-solid.[1] Its key physicochemical and spectroscopic data are summarized in the tables below. The tert-butyldimethylsilyl (TBDMS) ether serves as a robust protecting group for the benzylic alcohol, allowing for selective manipulation of the aniline functionality.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 131230-76-7 | [1][2] |

| Molecular Formula | C₁₃H₂₃NOSi | [1][2] |

| Molecular Weight | 237.41 g/mol | [1][2] |

| Boiling Point | 305.0 ± 17.0 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 138.3 ± 20.9 °C | [3] |

| Appearance | Light yellow to light brown solid or semi-solid | [1] |

| Purity | ≥95.0% | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1] |

| InChI Key | WYUUHAORVPRPFB-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)--INVALID-LINK--(C)OCC1=CC=C(N)C=C1 | [4] |

Spectroscopic Data

The nuclear magnetic resonance (NMR) spectra are crucial for the structural confirmation of this compound.

¹H NMR (500 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.12 | d, J = 8.0 Hz | 2H | Ar-H |

| 6.65 | d, J = 8.5 Hz | 2H | Ar-H |

| 4.63 | s | 2H | -CH₂-O- |

| 3.63 | br s | 2H | -NH₂ |

| 0.94 | s | 9H | -C(CH ₃)₃ |

| 0.09 | s | 6H | -Si(CH ₃)₂ |

¹³C NMR (125 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 145.8 | Ar-C -NH₂ |

| 131.5 | Ar-C -CH₂ |

| 128.0 | Ar-C H |

| 114.8 | Ar-C H |

| 64.6 | -C H₂-O- |

| 25.9 | -C(C H₃)₃ |

| 18.4 | -C (CH₃)₃ |

| -5.3 | -Si(C H₃)₂ |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through two main synthetic routes, both of which are detailed below. The choice of route may depend on the availability of starting materials and the desired scale of the reaction.

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis from 4-Aminobenzyl Alcohol (Route 1)

This protocol is based on the standard procedure for the silylation of primary alcohols and is a highly efficient method for the preparation of the title compound.

Materials:

-

4-Aminobenzyl alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-aminobenzyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add TBDMSCl (1.2 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield this compound as a light yellow oil or solid.[1]

Applications in Drug Development

The bifunctional nature of this compound makes it a highly valuable building block in drug discovery. The aniline moiety can undergo a variety of chemical transformations, such as amide bond formation, diazotization, and cross-coupling reactions, while the silyl-protected alcohol provides a latent reactive handle.

Role as a Linker Precursor in Antibody-Drug Conjugates (ADCs)

A significant application of this compound is in the synthesis of linkers for ADCs. ADCs are a class of targeted therapeutics that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's efficacy and safety.

This compound can serve as a precursor to para-aminobenzyl alcohol (PABA)-based self-immolative linkers. The PABA moiety is a common self-immolative spacer that, upon cleavage of a trigger (e.g., by an enzyme like cathepsin B), undergoes a 1,6-elimination to release the payload.

The synthesis of such a linker would involve:

-

Coupling the aniline nitrogen of this compound to a cathepsin B-cleavable dipeptide (e.g., Valine-Citrulline).

-

Deprotection of the TBDMS group to reveal the primary alcohol.

-

Formation of a carbonate linkage between the alcohol and the cytotoxic payload.

-

Attachment of the dipeptide to the monoclonal antibody.

ADC Mechanism of Action Workflow

The following diagram illustrates the general mechanism of action for an ADC that could be synthesized using a linker derived from this compound.

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

This compound is a strategically designed chemical intermediate with significant utility for researchers, scientists, and drug development professionals. Its well-defined physicochemical and spectroscopic properties, coupled with a straightforward and high-yielding synthesis, make it an attractive building block. Its potential as a precursor for self-immolative linkers in antibody-drug conjugates highlights its relevance in the development of next-generation targeted cancer therapies. This guide provides the foundational knowledge required for the effective incorporation of this versatile compound into advanced synthetic and medicinal chemistry programs.

References

In-depth Technical Guide: Reactivity of the Aniline Functional Group in 4-((tert-Butyldimethylsilyloxy)methyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the aniline functional group in the synthetically versatile molecule, 4-((tert-butyldimethylsilyloxy)methyl)aniline. This compound is of significant interest in medicinal chemistry and materials science due to the orthogonal reactivity of its functional groups. The aniline moiety serves as a key handle for a variety of chemical transformations, including electrophilic aromatic substitution and diazotization-based modifications. The presence of the bulky tert-butyldimethylsilyl (TBDMS) ether in the para position exerts notable electronic and steric influences on the reactivity of the aromatic ring and the amino group. This guide details the electronic and steric effects of the substituent, provides an analysis of the aniline's nucleophilicity and its propensity for electrophilic substitution and oxidation, and presents detailed experimental protocols for key transformations.

Introduction

This compound is a bifunctional organic compound featuring a primary aromatic amine and a TBDMS-protected primary alcohol. The aniline functional group is a cornerstone of organic synthesis, enabling the formation of a wide array of derivatives through reactions at the nitrogen atom and on the aromatic ring. Understanding the specific reactivity of the aniline moiety in this particular molecular context is crucial for its effective utilization in multi-step synthetic sequences.

The key to harnessing the synthetic potential of this compound lies in the predictable and selective reactions of its aniline functional group. This guide will explore the nuances of this reactivity, supported by established chemical principles and available experimental data.

Influence of the 4-((tert-Butyldimethylsilyloxy)methyl) Substituent

The reactivity of the aniline functional group is significantly modulated by the substituent at the para position. The 4-((tert-butyldimethylsilyloxy)methyl) group influences the electron density of the aromatic ring and the steric environment of the reactive sites.

Electronic Effects

The -CH₂OSi(CH₃)₂(C(CH₃)₃) group is generally considered to be a weak electron-donating group. This is primarily due to the inductive effect of the methylene group and hyperconjugation. The silicon atom can also participate in σ-π conjugation, further donating electron density to the aromatic system. This electron-donating nature activates the aromatic ring towards electrophilic attack, particularly at the positions ortho to the amino group.

Steric Effects

The tert-butyldimethylsilyl group is sterically demanding. While the silyloxy group is attached to a methylene spacer, which mitigates its direct steric impact on the ortho positions of the aniline ring, its bulk can still influence the regioselectivity of certain reactions, especially those involving bulky reagents.

Reactivity of the Aniline Functional Group

The aniline moiety in this compound exhibits characteristic reactivity patterns, including nucleophilic behavior of the amino group and susceptibility of the aromatic ring to electrophilic substitution.

Nucleophilicity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. It readily participates in reactions such as acylation and alkylation.

3.1.1. Acylation

Acylation of the amino group is a common transformation used for protection or to introduce new functional moieties. The reaction with acylating agents like acetic anhydride or acetyl chloride proceeds readily.

Experimental Protocols

The following sections provide detailed experimental methodologies for key reactions involving the aniline functional group of this compound.

Synthesis of this compound

A common route to synthesize the title compound involves the protection of the hydroxyl group of 4-aminobenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl).

Experimental Protocol: Silylation of 4-Aminobenzyl Alcohol

-

Materials:

-

4-Aminobenzyl alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 4-aminobenzyl alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF, add TBDMSCl (1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Reactant | Molar Eq. |

| 4-Aminobenzyl alcohol | 1.0 |

| tert-Butyldimethylsilyl chloride | 1.2 |

| Imidazole | 2.5 |

Table 1: Stoichiometry for the synthesis of this compound.

Acylation of the Aniline Functional Group

Experimental Protocol: N-Acetylation

-

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve this compound (1.0 eq.) in a mixture of DCM and pyridine at 0 °C.

-

Add acetic anhydride (1.1 eq.) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-acetylated product.

-

| Reactant | Molar Eq. |

| This compound | 1.0 |

| Acetic anhydride | 1.1 |

Table 2: Stoichiometry for the N-acetylation reaction.

Electrophilic Aromatic Substitution: Bromination

Due to the activating nature of the amino group, direct bromination of anilines can lead to multiple substitutions. To achieve monobromination, the amino group is often first protected, for example, by acetylation.

Experimental Protocol: Monobromination of N-acetyl-4-((tert-butyldimethylsilyloxy)methyl)aniline

-

Materials:

-

N-acetyl-4-((tert-butyldimethylsilyloxy)methyl)aniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Water

-

Sodium thiosulfate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve N-acetyl-4-((tert-butyldimethylsilyloxy)methyl)aniline (1.0 eq.) in acetonitrile.

-

Add N-Bromosuccinimide (1.05 eq.) in one portion at room temperature.

-

Stir the mixture for 1-2 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting bromo-derivative can be deprotected by acid or base hydrolysis to yield the corresponding bromoaniline.

-

| Reactant | Molar Eq. |

| N-acetyl-4-((tert-butyldimethylsilyloxy)methyl)aniline | 1.0 |

| N-Bromosuccinimide | 1.05 |

Table 3: Stoichiometry for the bromination reaction.

Diazotization and Sandmeyer Reaction

The aniline functional group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via the Sandmeyer reaction.[1][2][3][4]

Experimental Protocol: Diazotization and Subsequent Chlorination

-

Materials:

-

This compound

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Copper(I) chloride

-

Water

-

Diethyl ether

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Diazotization: Dissolve this compound (1.0 eq.) in aqueous hydrochloric acid at 0-5 °C. To this solution, add a solution of sodium nitrite (1.0 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid. Add the freshly prepared diazonium salt solution to the copper(I) chloride solution at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product with diethyl ether.

-

Wash the organic layer with sodium bicarbonate solution and water, dry over anhydrous magnesium sulfate, and concentrate to give the chloro-substituted product.

-

| Reactant | Molar Eq. |

| This compound | 1.0 |

| Sodium nitrite | 1.0 |

| Copper(I) chloride | 1.2 |

Table 4: Stoichiometry for the Sandmeyer chlorination reaction.

Visualizations

References

An In-depth Technical Guide on the TBDMS Protection of 4-(hydroxymethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step syntheses. The tert-butyldimethylsilyl (TBDMS) group is a preeminent choice for the protection of hydroxyl moieties due to its steric bulk, ease of installation, and predictable, selective removal under specific conditions. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the TBDMS protection of the primary alcohol in 4-(hydroxymethyl)aniline, a versatile bifunctional building block.

Core Reaction Mechanism

The protection of the hydroxyl group of 4-(hydroxymethyl)aniline with tert-butyldimethylsilyl chloride (TBDMSCl) proceeds via a nucleophilic substitution at the silicon center. The reaction is most effectively carried out using the now-classic Corey protocol, which employs imidazole as a base and catalyst in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[1]

The mechanism can be delineated into three key stages:

-

Activation of the Silylating Agent: Imidazole, acting as a potent nucleophile, attacks the electrophilic silicon atom of TBDMSCl. This displaces the chloride ion and forms a highly reactive N-tert-butyldimethylsilylimidazolium intermediate. This intermediate is significantly more susceptible to nucleophilic attack than TBDMSCl itself.

-

Nucleophilic Attack by the Alcohol: The oxygen atom of the primary hydroxyl group in 4-(hydroxymethyl)aniline acts as the nucleophile, attacking the activated silicon center of the silylimidazolium species.

-

Deprotonation and Catalyst Regeneration: A second molecule of imidazole then acts as a base, deprotonating the oxonium ion intermediate to yield the neutral TBDMS-protected ether. This step also regenerates the imidazolium catalyst, allowing it to re-enter the catalytic cycle.

An important aspect of this transformation is its inherent chemoselectivity. The TBDMS group selectively protects the primary alcohol over the aniline nitrogen. This preference is attributed to the "hard" nature of the silicon electrophile, which favors reaction with the "hard" oxygen nucleophile of the alcohol over the "softer" nitrogen of the aniline. Additionally, the steric hindrance around the aniline nitrogen further disfavors silylation at that position.

Visualizing the Reaction Pathway

The logical flow of the TBDMS protection of 4-(hydroxymethyl)aniline can be visualized as follows:

Caption: Experimental workflow for the TBDMS protection of 4-(hydroxymethyl)aniline.

Mechanistic Diagram

The detailed molecular mechanism is depicted in the following diagram:

Caption: Mechanism of imidazole-catalyzed TBDMS protection of an alcohol.

Experimental Protocols

Materials:

-

4-(hydroxymethyl)aniline

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Ethyl acetate or Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 4-(hydroxymethyl)aniline (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). Stir the mixture at room temperature until all the imidazole has dissolved.

-

To this solution, add TBDMSCl (1.2 eq) portion-wise.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 2 to 12 hours.

-

Upon completion, quench the reaction by the addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether.

-

Wash the combined organic layers sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(((tert-butyldimethylsilyl)oxy)methyl)aniline.

Quantitative Data

Specific quantitative data for the TBDMS protection of 4-(hydroxymethyl)aniline is not extensively reported in a comparative format. However, based on the protection of a structurally similar substrate, 2,4-bis(hydroxymethyl)aniline, a yield of approximately 80% can be reasonably expected for the mono-silylated product. The reaction is typically carried out at room temperature and is often complete within a few hours.

| Parameter | Typical Value/Condition | Notes |

| Substrate | 4-(hydroxymethyl)aniline | 1.0 equivalent |

| Silylating Agent | TBDMSCl | 1.1 - 1.5 equivalents |

| Base | Imidazole | 2.0 - 2.5 equivalents |

| Solvent | Anhydrous DMF | - |

| Temperature | Room Temperature | - |

| Reaction Time | 2 - 12 hours | Monitor by TLC |

| Expected Yield | ~80% | Based on similar substrates |

Conclusion

The TBDMS protection of 4-(hydroxymethyl)aniline is a robust and high-yielding transformation that proceeds via a well-understood mechanism involving the activation of TBDMSCl by imidazole. The chemoselective protection of the primary alcohol in the presence of the aniline functionality makes this a valuable tool in synthetic chemistry. The provided experimental protocol, adapted from standard procedures, offers a reliable method for achieving this transformation. This guide serves as a foundational resource for researchers and professionals in the field, enabling the effective application of this critical protecting group strategy.

References

Methodological & Application

Application Notes and Protocols for 4-((tert-Butyldimethylsilyloxy)methyl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((tert-Butyldimethylsilyloxy)methyl)aniline is a versatile bifunctional building block in organic synthesis, combining the reactivity of an aniline with a protected primary alcohol. The tert-butyldimethylsilyl (TBS) ether provides a robust protecting group for the hydroxyl functionality, allowing for selective transformations at the amino group. This reagent is particularly valuable in multi-step syntheses, such as in the preparation of pharmaceutical intermediates and complex organic molecules, where chemoselective reactions are paramount.

The aniline moiety can readily participate in a variety of transformations, including nucleophilic substitution, diazotization, and, notably, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The TBS-protected hydroxymethyl group remains stable under many of these conditions and can be deprotected under mild acidic or fluoride-mediated conditions to reveal the primary alcohol for further functionalization.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in palladium-catalyzed cross-coupling reactions.

Data Presentation

Table 1: Synthesis of this compound

| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Silylation | 4-Aminobenzyl alcohol, TBDMS-Cl, Imidazole | DMF | RT | 12 | >95 (crude) |

Table 2: Buchwald-Hartwig Amination with a Generic Aryl Halide

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | This compound | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ | Toluene | 100 | 18 | 85-95 (typical) |

| 2 | 1-Chloro-4-nitrobenzene | This compound | Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 80-90 (typical) |

Table 3: Suzuki-Miyaura Coupling with a Generic Arylboronic Acid

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodo-N,N-dimethylaniline | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 (typical) |

| 2 | 1-Bromo-4-methoxybenzene | 4-((tert-Butyldimethylsilyloxy)methyl)phenylboronic acid (hypothetical) | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | DME/H₂O | 80 | 16 | 80-90 (typical) |

Note: Yields in Tables 2 and 3 are typical ranges for the respective cross-coupling reactions and may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the hydroxyl group of 4-aminobenzyl alcohol as a tert-butyldimethylsilyl (TBS) ether.

Materials:

-

4-Aminobenzyl alcohol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-aminobenzyl alcohol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add TBDMS-Cl (1.2 eq.) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

-

Aryl halide (e.g., 4-bromotoluene) (1.0 eq.)

-

This compound (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

-

XPhos (0.04 eq.)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq.)

-

Toluene, anhydrous

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃.

-

Evacuate and backfill the tube with an inert gas (repeat three times).

-

Add anhydrous toluene via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl aniline derivative.

Protocol 3: Deprotection of the TBS Ether

This protocol describes the removal of the TBS protecting group to furnish the corresponding alcohol.

Materials:

-

TBS-protected compound

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the TBS-protected compound (1.0 eq.) in THF.

-

Add TBAF solution (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for the Buchwald-Hartwig amination.

Caption: Workflow for the deprotection of the TBS ether.

Application Notes and Protocols for 4-((tert-butyldimethylsilyloxy)methyl)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((tert-butyldimethylsilyloxy)methyl)aniline is a valuable bifunctional building block in medicinal chemistry. Its structure combines a nucleophilic aniline moiety, a common pharmacophore in kinase inhibitors and other therapeutic agents, with a silyl-protected primary alcohol. The tert-butyldimethylsilyl (TBDMS) protecting group offers robust stability under various reaction conditions, yet can be cleaved under specific, mild conditions, allowing for late-stage functionalization. This dual functionality makes it an attractive starting material for the synthesis of complex molecules with diverse biological activities. The aniline core provides a versatile handle for C-N and C-C bond formation through reactions like amide coupling, and palladium-catalyzed cross-coupling reactions, while the protected hydroxymethyl group can be unmasked to introduce a site for improving solubility, metabolic stability, or for conjugation to other molecules.

Physicochemical Properties

The properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 131230-76-7 |

| Molecular Formula | C₁₃H₂₃NOSi |

| Molecular Weight | 237.42 g/mol |

| Appearance | Solid or semi-solid |

| Storage Temperature | 2-8°C, under inert atmosphere |

Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a versatile intermediate for the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and tubulin polymerization inhibitors.

Synthesis of Kinase Inhibitors